Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate
Description
Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate is a piperazine derivative featuring a carbamoyl ethyl linker and a 2-methoxy-5-nitrophenyl substituent. The molecule comprises:
- Ethyl carboxylate group: Enhances solubility and serves as a common pharmacophore in medicinal chemistry.
- Carbamoyl ethyl bridge: Connects the piperazine ring to the aromatic moiety, influencing conformational flexibility.
- 2-Methoxy-5-nitrophenyl group: Combines electron-donating (methoxy) and electron-withdrawing (nitro) substituents, modulating electronic properties and receptor interactions.
Properties
IUPAC Name |
ethyl 4-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O6/c1-3-27-17(23)20-10-8-19(9-11-20)7-6-16(22)18-14-12-13(21(24)25)4-5-15(14)26-2/h4-5,12H,3,6-11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGYGCSYDXAFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring of a methoxy-substituted benzene derivative.
Carbamoylation: Formation of the carbamoyl group by reacting the nitroaromatic compound with an appropriate isocyanate.
Piperazine Derivatization: Coupling the carbamoyl intermediate with piperazine under suitable conditions to form the desired piperazine derivative.
Esterification: Introduction of the ethyl ester group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl or carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions at the aromatic ring or piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of various substituted piperazine or aromatic derivatives.
Scientific Research Applications
Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences and Similarities
Key Observations:
- Aromatic Substituents : The target compound’s 2-methoxy-5-nitrophenyl group is unique among analogs, offering mixed electronic effects. In contrast, p-MPPI () uses a 2-methoxyphenyl with a halogenated benzamido group for enhanced receptor antagonism .
- Core Modifications : Piperidine-piperazine hybrids () show increased steric bulk compared to the target compound’s simple piperazine core .
Pharmacological and Receptor Interactions
- Serotonin Receptor Antagonism : p-MPPI and p-MPPF () antagonize 5-HT1A receptors with ID50 values of 3–5 mg/kg in vivo. Their benzamido substituents likely enhance binding affinity, whereas the target compound’s nitro group may confer similar dipole interactions .
- The target compound’s nitro group could reduce blood-brain barrier permeability compared to methoxy or indole derivatives .
Physicochemical Properties
- Solubility: The ethyl carboxylate group improves aqueous solubility relative to tert-butyl carbamates () or non-esterified analogs .
Biological Activity
Ethyl 4-{2-[(2-methoxy-5-nitrophenyl)carbamoyl]ethyl}piperazine-1-carboxylate, commonly referred to as a piperazine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a piperazine ring and a nitrophenyl moiety. The following sections provide a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H21N3O7
- Molecular Weight : 439.4 g/mol
- IUPAC Name : Ethyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
- SMILES Notation : CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)N+[O-]
Antitumor Activity
Research has indicated that derivatives of piperazine compounds often exhibit significant antitumor properties. For instance, studies have shown that certain piperazine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the nitrophenyl group in this compound may enhance its ability to interact with biological targets associated with tumor growth.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated potential anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models. This activity is particularly relevant in the context of diseases characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Piperazine Ring | Enhances binding affinity to biological targets |
| Nitrophenyl Moiety | Increases potency against tumor cells |
| Ethyl Carbamate Group | Contributes to solubility and bioavailability |
Case Studies
- Antitumor Study : A study conducted on various piperazine derivatives revealed that compounds with similar structures to this compound showed promising results in inhibiting the proliferation of breast cancer cells (MCF7). The study highlighted the importance of substituents on the piperazine ring for enhancing cytotoxicity .
- Antimicrobial Evaluation : In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that this compound could effectively reduce lipopolysaccharide (LPS)-induced inflammation in murine macrophages, suggesting a potential therapeutic role in inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
